molecular formula C8H18N2O2 B1385212 N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide CAS No. 1040692-64-5

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

Cat. No. B1385212
M. Wt: 174.24 g/mol
InChI Key: QHNNLJITCWKYJG-UHFFFAOYSA-N
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Description

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide is a biochemical compound used in proteomics research . It has a molecular formula of C8H18N2O2 and a molecular weight of 174.24 .


Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Biomedical Applications

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide and related polymers have significant potential in biomedical applications. The thermo-responsive hydrogel nature of poly(N-isopropylacrylamide) (PNIPAAm) allows for copolymerization and grafting with synthetic polymers and biomolecules. This property has driven extensive research into PNIPAAm-based hydrogels, especially in the fields of controlled delivery of active molecules, self-healing materials, tissue engineering, regenerative medicine, and smart encapsulation of cells. The biodegradability of these hydrogels is notably enhanced by polymers such as poly(ethylene glycol) (PEG) and/or poly(ε-caprolactone) (PCL), while biocompatibility is typically achieved with biopolymers. Advancements in three-dimensional bioprinting technology are expected to further the development of medical devices and tools with thermal stimuli response capabilities using PNIPAAm hydrogels (Lanzalaco & Armelin, 2017).

Pharmacological and Nutraceutical Applications

Ethyl ferulate, a phenylpropanoid similar to N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, showcases anti-inflammatory, antioxidant, and neuroprotective activities. This compound has potential applications in the pharmacological and nutraceutical industries. A review of patents and scientific articles reveals that ethyl ferulate is underexplored in these industries, despite its recognized pharmacological activities (Cunha et al., 2019).

Neurochemistry and Neurotoxicity Studies

Research on compounds structurally similar to N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, like ethylmercury, provides insights into neurochemistry and neurotoxicity. Studies examining the ability of ethylmercury-containing compounds to cross the blood-brain barrier (BBB) indicate that these compounds are actively transported across membranes by the L-amino acid transport system. Exposure to ethylmercury-containing compounds results in the accumulation of mercury in the brain, indicating that these compounds readily cross the BBB and convert largely to highly toxic inorganic mercury compounds, which significantly bind to brain tissues (Kern et al., 2019).

Silatranes in Various Fields

Silatranes, including derivatives like 3-aminopropylsilatrane, have garnered significant research interest due to their unique structure, unusual physical-chemical properties, and diverse biological activity. These compounds have a wide range of applications in fields such as chemistry, biology, pharmaceuticals, medicine, agriculture, and industry. They are employed as plant growth biostimulants, drugs, and in the production of optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices (Adamovich et al., 2022).

properties

IUPAC Name

N-ethyl-3-(3-hydroxypropylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNNLJITCWKYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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